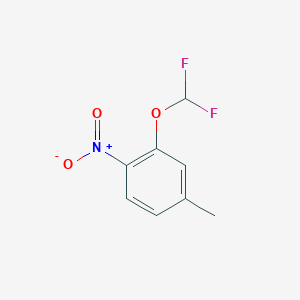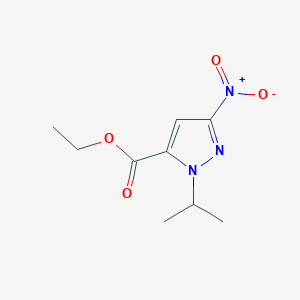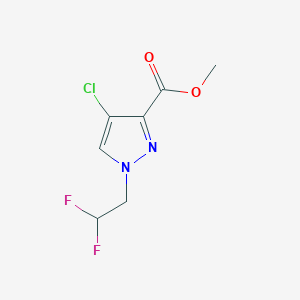
2-(Tetrahydrofuran-3-yl)morpholine
Overview
Description
“2-(Tetrahydrofuran-3-yl)morpholine” is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of morpholine, which is an organic chemical compound having a five-membered ring structure with both amine and ether functional groups . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .
Synthesis Analysis
The synthesis of morpholines and their derivatives often starts from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a tetrahydrofuran ring . The morpholine ring is a five-membered ring with both amine and ether functional groups . The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom .Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)morpholine is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the morpholine and tetrahydrofuran moieties. It can also act as a chelating agent in coordination chemistry and catalysis. Furthermore, it has been shown to interact with various biological targets such as enzymes and receptors, leading to its potential medicinal applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to exhibit low toxicity and good biocompatibility, making it a suitable candidate for biomedical applications. It has also been shown to possess anti-cancer and anti-inflammatory properties, which could be attributed to its interaction with specific biological targets.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Tetrahydrofuran-3-yl)morpholine in lab experiments is its versatility and potential applications in various fields of research. It is also relatively easy to synthesize and purify, making it accessible to researchers with basic organic chemistry skills. However, its limited solubility in some solvents and potential reactivity with certain functional groups could pose some limitations in specific experiments.
Future Directions
There are numerous potential future directions for the research and development of 2-(Tetrahydrofuran-3-yl)morpholine. Some possible directions include the synthesis of novel derivatives with improved properties and selectivity, the investigation of its potential applications in materials science and nanotechnology, and the exploration of its interaction with specific biological targets for the development of new drugs and therapies. Moreover, the development of new synthetic methodologies for the preparation of this compound and its derivatives could also open up new avenues for its use in scientific research.
Scientific Research Applications
2-(Tetrahydrofuran-3-yl)morpholine has various potential applications in scientific research. It has been used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. It has also been employed as a ligand in coordination chemistry and catalysis. Moreover, it has shown promising results in the field of medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
properties
IUPAC Name |
2-(oxolan-3-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-10-6-7(1)8-5-9-2-4-11-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUPSCFYDZHSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2CNCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717263 | |
| Record name | 2-(Oxolan-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251196-27-6 | |
| Record name | 2-(Oxolan-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B3046416.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3046419.png)
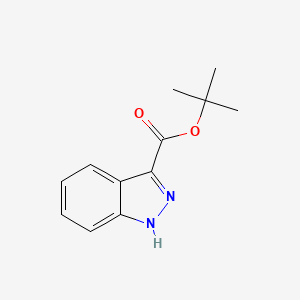
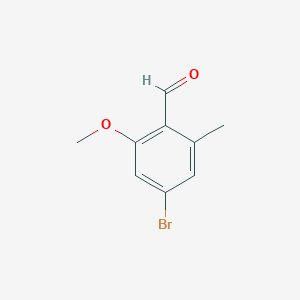
![5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B3046426.png)
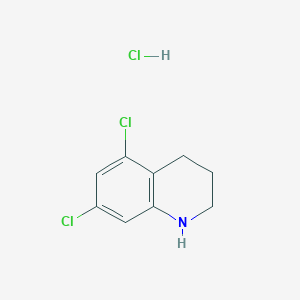
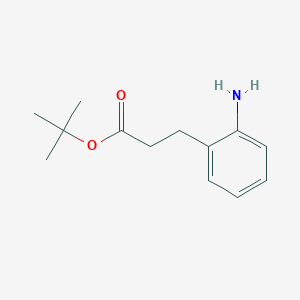
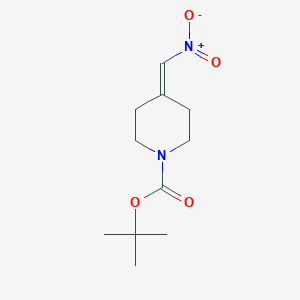
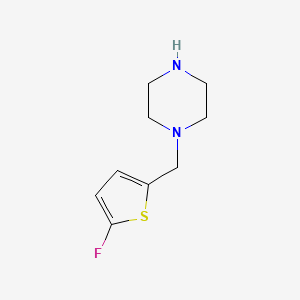
![Methyl 2-[1-(2,2-difluoroethyl)-4-piperidyl]acetate](/img/structure/B3046433.png)
